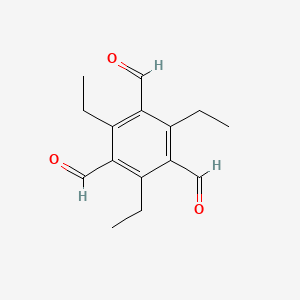
2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde is an organic compound with the molecular formula C15H18O3 It is a derivative of benzene, where three ethyl groups and three formyl groups are attached to the benzene ring at positions 2, 4, and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde can be synthesized through the oxidation of 2,4,6-triethylbenzene. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the ethyl groups to formyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the formyl groups to carboxylic acids.
Reduction: Reduction reactions can convert the formyl groups to primary alcohols.
Substitution: The formyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous solvents.
Major Products Formed
Oxidation: 2,4,6-Triethylbenzene-1,3,5-tricarboxylic acid.
Reduction: 2,4,6-Triethylbenzene-1,3,5-trimethanol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde exerts its effects depends on the specific application. In chemical reactions, the formyl groups act as electrophilic centers, facilitating nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its formyl groups, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde: Similar structure but with methyl groups instead of ethyl groups.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Contains hydroxyl groups instead of ethyl groups.
2,4,6-Trivinylbenzene-1,3,5-tricarbaldehyde: Contains vinyl groups instead of ethyl groups.
Uniqueness
2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde is unique due to the presence of ethyl groups, which can influence its reactivity and physical properties compared to its methyl, hydroxy, or vinyl analogs. The ethyl groups provide steric hindrance and can affect the compound’s solubility and interaction with other molecules.
Propriétés
Formule moléculaire |
C15H18O3 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2,4,6-triethylbenzene-1,3,5-tricarbaldehyde |
InChI |
InChI=1S/C15H18O3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h7-9H,4-6H2,1-3H3 |
Clé InChI |
RLSQUOSAOLGUPC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C(=C1C=O)CC)C=O)CC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-({5-hydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-4-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-1-(2-hydroxy-6-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hept-5-en-2-yl)-3a,3b,6,6-tetramethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B12504780.png)
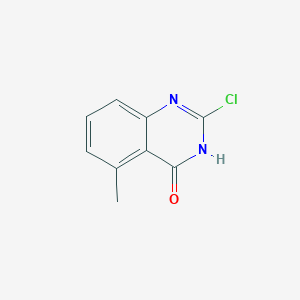
![3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B12504790.png)
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
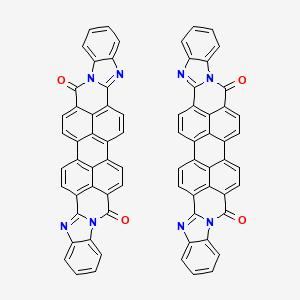

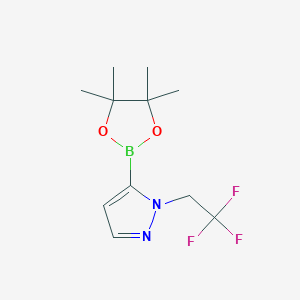
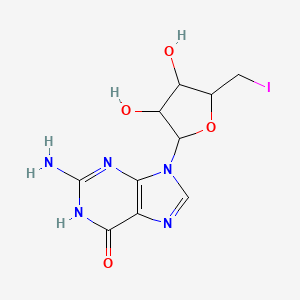
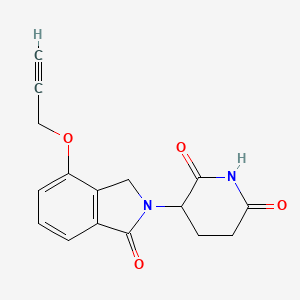
![[3S-(1Z, 3a,5b)]-[2-{3,5-bis-{[(1,1-diMethylethyl)-diMethylsilyl]-oxy}-2-Methylenecyclohexylidene}-ethyl]-diphenyl phosphine oxide](/img/structure/B12504834.png)
![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)
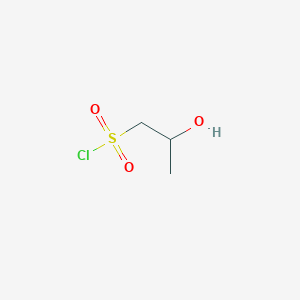
![Ethyl 2-(2-ethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12504846.png)

